Bienvenue dans la boutique en ligne BenchChem!

3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Purity Specification Procurement Quality Analytical Chemistry

3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (CAS 1415719-08-2; MFCD22689486; molecular formula C15H18N2O3; MW 274.32 g/mol) is a synthetic, small-molecule pyrrolidine-2,5-dione (succinimide) derivative. It features a 4-methoxyphenyl substituent at the N1 position and a cyclopropylmethylamino group at the C3 position of the succinimide ring, a substitution pattern that distinguishes it from simpler N-aryl succinimides and positions it within a class of 3-aminopyrrolidine-2,5-diones associated with anticonvulsant, anti-inflammatory, and enzyme-inhibitory biological profiles.

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
CAS No. 1415719-08-2
Cat. No. B1404442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
CAS1415719-08-2
Molecular FormulaC15H18N2O3
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CC3
InChIInChI=1S/C15H18N2O3/c1-20-12-6-4-11(5-7-12)17-14(18)8-13(15(17)19)16-9-10-2-3-10/h4-7,10,13,16H,2-3,8-9H2,1H3
InChIKeyQATLTGNYAGNVSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (CAS 1415719-08-2): Procurement-Grade Chemical Profile for Pharmaceutical R&D


3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione (CAS 1415719-08-2; MFCD22689486; molecular formula C15H18N2O3; MW 274.32 g/mol) is a synthetic, small-molecule pyrrolidine-2,5-dione (succinimide) derivative . It features a 4-methoxyphenyl substituent at the N1 position and a cyclopropylmethylamino group at the C3 position of the succinimide ring, a substitution pattern that distinguishes it from simpler N-aryl succinimides and positions it within a class of 3-aminopyrrolidine-2,5-diones associated with anticonvulsant, anti-inflammatory, and enzyme-inhibitory biological profiles [1][2]. The compound carries GHS07 hazard labeling (H302, H315, H319, H335) and requires standard laboratory handling precautions .

Why Generic Substitution Fails: Structural Uniqueness of 3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione


Broad procurement of pyrrolidine-2,5-dione derivatives without consideration of specific substitution patterns introduces significant risk of functional non-equivalence. The target compound's dual substitution—a 4-methoxyphenyl group at N1 and a cyclopropylmethylamino group at C3—creates a unique pharmacophoric signature that is absent in simpler analogs such as 1-(4-methoxyphenyl)pyrrolidine-2,5-dione or 3-aminopyrrolidine-2,5-dione [1][2]. In anticonvulsant screening programs, the nature of the C3 substituent on the pyrrolidine-2,5-dione core is a critical determinant of in vivo antiseizure potency and protective index; compounds with an aromatic amine at C3, such as 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione, demonstrate efficacy across multiple seizure models including pharmacoresistant seizures, whereas unsubstituted or N-alkyl variants show markedly attenuated activity [1]. The cyclopropylmethyl moiety further introduces conformational constraint that cannot be replicated by linear alkylamines. For structure-activity relationship (SAR) programs, COX/LOX dual inhibitor development, or anticonvulsant lead optimization, this specific substitution pattern is not interchangeable with generic alternatives [2][3].

Product-Specific Quantitative Evidence Guide: 3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione vs. Closest Analogs


Purity Specification: 98% (HPLC) vs. Industry Baseline 95% for Analogous Pyrrolidine-2,5-diones

Commercially, 3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is supplied at a certified purity of 98% (HPLC) by Leyan (Product No. 1786118), with batch-specific purity verification . In contrast, its closest commercially available structural analog, 3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione (CAS 1218645-93-2), is typically offered at a baseline purity of 95% across multiple vendors, and no vendor was identified offering this analog at ≥98% . The 3% absolute purity difference corresponds to a 2.5-fold reduction in total impurity burden (2% vs. 5%), which is material for sensitive biological assays where trace impurities can confound dose-response measurements.

Purity Specification Procurement Quality Analytical Chemistry

Computed logP Differentiation: Predicted Lipophilicity of 4-Methoxyphenyl vs. Unsubstituted Phenyl Analog

The target compound has a vendor-computed logP of 1.3267 , reflecting the contribution of the 4-methoxyphenyl N-substituent to moderated lipophilicity relative to the simpler N-phenyl analog. While an experimentally measured or computationally predicted logP for the N-phenyl analog (CAS 1218645-93-2) is not publicly reported by vendors, the structural difference—replacement of 4-OCH₃ with H—is expected to reduce logP by approximately 0.5–0.7 units based on the π-value of the methoxy substituent in aromatic systems. This shift in lipophilicity directly affects predicted membrane permeability and nonspecific protein binding, parameters that are relevant for CNS drug discovery programs where balancing blood-brain barrier penetration with acceptable free fraction is critical [1].

Lipophilicity ADME Prediction Physicochemical Property

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile vs. 4-Fluorophenyl and 4-Chlorophenyl Analogs

The target compound exhibits a computed topological polar surface area (TPSA) of 58.64 Ų, with 1 hydrogen bond donor and 4 hydrogen bond acceptors . In comparison, the 4-fluorophenyl analog 3-(cyclopropylmethyl)amino-1-(4-fluorophenyl)pyrrolidine-2,5-dione (CAS 1415719-10-6) has a computed TPSA of 49.4 Ų, a reduction of approximately 9 Ų [1]. This difference arises from the replacement of the methoxy oxygen with fluorine, which eliminates a hydrogen bond acceptor site. For CNS drug discovery programs, TPSA values below 60–70 Ų are generally favored for passive blood-brain barrier penetration, placing the target compound closer to the upper boundary of favorable CNS penetration range while retaining an additional H-bond acceptor that may confer differential target engagement profiles compared to the less polar fluorinated analog [2].

Polar Surface Area Drug-likeness Medicinal Chemistry

Class-Level Anticonvulsant Activity Precedent: 3-Aminopyrrolidine-2,5-dione Scaffold Demonstrates In Vivo Efficacy Superior to Ethosuximide

Although target-compound-specific in vivo anticonvulsant data are not yet published, the 3-aminopyrrolidine-2,5-dione scaffold to which it belongs has been rigorously validated. In a 2023 study, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione—the most active compound in a series of 3-aminopyrrolidine-2,5-dione derivatives—demonstrated antiseizure activity across all tested seizure models, including the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the pharmacoresistant 6 Hz (32 mA) seizure model [1][2]. Critically, this compound showed better median effective doses (ED₅₀) and protective index (PI) values than the reference antiepileptic drug ethosuximide [1]. Structure-activity relationship (SAR) analysis from related series confirms that the presence of an aromatic amine substituent at the C3 position of the pyrrolidine-2,5-dione ring is a key determinant of anticonvulsant potency, with N-aryl-3-aminopyrrolidine-2,5-diones consistently outperforming N-alkyl or unsubstituted variants [3].

Anticonvulsant Activity In Vivo Pharmacology Maximal Electroshock Seizure

Immunomodulatory Potential via 4-Methoxyphenyl Succinimide Substructure: Inhibition of T-Cell Activation and PCR

The substructure 1-(4-methoxyphenyl)pyrrolidine-2,5-dione (CAS 2314-80-9), which represents the target compound stripped of the C3-cyclopropylmethylamino group, has been reported to inhibit monoclonal antibody generation and cytosolic Ca²⁺ mobilization in T cells, two processes essential for immune cell activation, and to inhibit the polymerase chain reaction (PCR) . This substructure is also described as a potent inhibitor of P2Y receptors . The target compound retains this 4-methoxyphenyl-succinimide pharmacophore while adding the C3-cyclopropylmethylamino modification, creating a bifunctional molecule that may simultaneously engage targets recognized by the succinimide core (P2Y receptors, T-cell signaling) and targets recognized by the 3-aminopyrrolidine-2,5-dione scaffold (e.g., anticonvulsant mechanisms). No such dual pharmacophore combination has been reported for the simpler analogs 1-(4-methoxyphenyl)pyrrolidine-2,5-dione or 3-aminopyrrolidine-2,5-dione alone.

Immunomodulation P2Y Receptor T-Cell Inhibition

Commercial Supplier Network and ISO-Certified Manufacturing: Global Multi-Continent Availability vs. Single-Region Analogs

The target compound benefits from a diversified commercial supply network spanning multiple continents. Fluorochem (UK) stocks the compound with multi-region shipping (EU next-day, UK 3–5 days, China 10–14 days) . MolCore provides the compound at ≥98% purity under an ISO-certified quality management system suitable for global pharmaceutical R&D and quality control applications . Leyan offers the compound at 98% purity with distribution across multiple Chinese regional hubs (Shanghai, Anhui, Wuhan, Chengdu, Shenzhen) . In comparison, the structurally analogous 3-[(Cyclopropylmethyl)amino]-1-phenylpyrrolidine-2,5-dione (CAS 1218645-93-2) is supplied at lower purity (95%) and with narrower geographic availability. The 4-fluorophenyl analog (CAS 1415719-10-6) is available from TRC but at significantly higher cost (US$185/250 mg and US$480/1 g as of 2022) [1]. This multi-vendor, multi-region supply infrastructure reduces single-source dependency risk for procurement planning.

Supply Chain ISO Certification Procurement Reliability

Best Research and Industrial Application Scenarios for 3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione


Anticonvulsant Lead Optimization: Diversifying Beyond 3-Aryl-amino Pyrrolidine-2,5-diones

Medicinal chemistry teams pursuing next-generation anticonvulsant candidates based on the validated 3-aminopyrrolidine-2,5-dione scaffold should procure this compound as a structurally differentiated building block. The cyclopropylmethylamino substituent at C3 introduces conformational constraint and steric bulk distinct from previously explored aryl-amino analogs (e.g., 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione), offering a new vector for improving protective index and addressing pharmacoresistant seizure models where the class has already demonstrated superiority over ethosuximide [1]. The 4-methoxyphenyl N-substituent further provides a moderate logP (~1.33) and TPSA (~59 Ų) compatible with CNS drug-like property space .

COX/LOX Dual Inhibitor SAR Exploration: N-(4-Methoxyphenyl) Template Expansion

The 4-methoxyphenyl-succinimide substructure is a recognized template in dual COX/LOX inhibitor design, where the diaryl-mimicking N-(benzyl(4-methoxyphenyl)amino) motif has yielded nanomolar-range COX-2 inhibitors with in vivo anti-inflammatory efficacy in the carrageenan-induced paw edema model [2]. This compound extends that template by incorporating a C3-cyclopropylmethylamino group, enabling systematic SAR exploration of how C3 modification affects COX-1/COX-2 selectivity and 5-LOX inhibitory potency while retaining the N-(4-methoxyphenyl) pharmacophore proven in the dual inhibition paradigm.

Neuroinflammation Probe Development: Bifunctional P2Y Receptor / Anticonvulsant Hybrid Molecules

The convergence of an immunomodulatory 4-methoxyphenyl-succinimide core (with reported P2Y receptor inhibition and T-cell Ca²⁺ signaling suppression) and an anticonvulsant-associated 3-aminopyrrolidine-2,5-dione scaffold within a single molecular entity makes this compound uniquely suited for neuroinflammation-focused epilepsy research. Procurement of this bifunctional probe, rather than either substructure independently, enables direct testing of the hypothesis that simultaneous modulation of purinergic signaling and neuronal excitability yields synergistic antiseizure efficacy, a concept not testable with single-pharmacophore analogs.

High-Purity Reference Standard for Analytical Method Development in Pyrrolidine-2,5-dione QC

With a certified purity of 98% and ISO-certified manufacturing from MolCore , this compound is fit for use as a reference standard in HPLC/LC-MS method development, impurity profiling, and batch release testing for pyrrolidine-2,5-dione-based drug candidates. The multi-vendor supply infrastructure—including Fluorochem (UK/EU/China distribution) and Leyan (multi-hub Chinese distribution) —provides procurement redundancy that is essential for GLP/GMP analytical workflows requiring long-term standard availability and documented chain of custody.

Quote Request

Request a Quote for 3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.